molecular formula C11H24 B1616008 2,2,6,6-Tetramethylheptane CAS No. 40117-45-1

2,2,6,6-Tetramethylheptane

Cat. No.: B1616008
CAS No.: 40117-45-1
M. Wt: 156.31 g/mol
InChI Key: GKNMBVVJQTWDRT-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylheptane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, characterized by its four methyl groups attached to the second and sixth carbon atoms of the heptane chain. This compound is known for its stability and is often used in various chemical applications due to its unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylheptane typically involves the alkylation of a suitable precursor. One common method is the alkylation of this compound-3,5-dione with an appropriate alkyl halide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylheptane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide). These reactions typically occur under mild conditions, with the alkyl groups being substituted by halogen atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound. These reactions usually require elevated temperatures and acidic conditions.

Major Products

    Substitution Reactions: The major products are halogenated derivatives of this compound.

    Oxidation Reactions: The major products include ketones and carboxylic acids, depending on the extent of oxidation.

Scientific Research Applications

2,2,6,6-Tetramethylheptane is used in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a solvent in certain reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an additive in lubricants and fuels to enhance performance.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylheptane involves its interaction with various molecular targets. In substitution reactions, the compound’s alkyl groups are replaced by other functional groups, altering its chemical properties. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,6-Tetramethylheptane
  • 2,2,6,6-Tetramethyl-3,5-heptanedione

Comparison

2,2,6,6-Tetramethylheptane is unique due to its specific branching pattern, which imparts distinct chemical and physical properties. Compared to 2,2,4,6-Tetramethylheptane, it has a more symmetrical structure, leading to different reactivity and stability. 2,2,6,6-Tetramethyl-3,5-heptanedione, on the other hand, contains additional functional groups (carbonyl groups), making it more reactive in certain chemical reactions.

Properties

IUPAC Name

2,2,6,6-tetramethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-10(2,3)8-7-9-11(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNMBVVJQTWDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193155
Record name 2,2,6,6-Tetramethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40117-45-1
Record name 2,2,6,6-Tetramethylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040117451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,6,6-Tetramethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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